4-O-MePdd

Description

Contextualization of 4-O-MePdd within Natural Product Chemistry and Medicinal Discovery

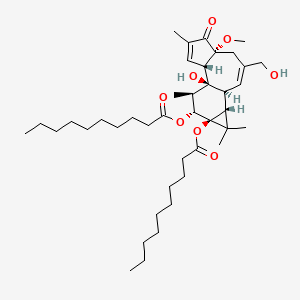

This compound, chemically known as 4-O-methyl-phorbol-12,13-didecanoate, belongs to the tigliane (B1223011) class of diterpenoids. Phorbol (B1677699) esters are a well-established family of natural products predominantly found in the plant families Euphorbiaceae and Thymelaeaceae. wikipedia.orgnih.gov These compounds are renowned for their potent biological activities, most notably their ability to act as tumor promoters by activating protein kinase C (PKC), a crucial enzyme in cellular signal transduction pathways. wikipedia.orgwikipedia.org

The significance of phorbol esters in medicinal discovery is multifaceted. They serve as invaluable chemical probes to dissect the intricacies of cellular signaling and carcinogenesis. nih.govresearchgate.net Furthermore, the potent bioactivity of these molecules has inspired the development of new therapeutic agents. For instance, some phorbol ester derivatives have been investigated for their anti-cancer, antiviral, and antibacterial properties. wikipedia.org The study of specific phorbol esters like this compound is driven by the understanding that subtle structural modifications can lead to significant changes in biological function, potentially yielding compounds with more desirable therapeutic profiles.

Overview of Existing Scientific Literature on this compound

Direct and extensive research focused exclusively on this compound is limited. However, existing literature provides key insights into its natural occurrence and biological context. One study identified this compound as a phytochemical constituent in the root extracts of Vitex negundo, a plant with a history of use in traditional medicine. Another research effort detected a closely related compound, 4-O-methylphorbol 12,13-didecanoate, in the hexane (B92381) and chloroform (B151607) fractions of Tagetes minuta (wild marigold), which were being investigated for their acaricidal effects.

A notable, albeit older, study from 1982 published in Cancer Research investigated the biological effects of a structurally similar compound, 4-O-methyl-12-O-tetradecanoylphorbol-13-acetate, on mouse skin. This research highlighted the compound's effects on cell division and its role in cocarcinogenesis, suggesting that methylation at the C4-hydroxyl group significantly influences the biological activity profile of phorbol esters. nih.gov While the ester chains differ slightly from this compound, this study provides the most direct insight into the potential biological role of 4-O-methylated phorbol esters.

| Property | Value |

|---|---|

| Chemical Name | 4-O-methyl-phorbol-12,13-didecanoate |

| Molecular Formula | C41H66O8 |

| Molecular Weight | 687.0 g/mol |

| CAS Number | 54870-24-5 |

| Compound Class | Phorbol Ester (Tigliane Diterpenoid) |

Significance and Research Gaps Pertaining to this compound

The primary significance of this compound lies in its identity as a naturally occurring, structurally distinct phorbol ester. The methylation at the 4-O position is a key structural feature that differentiates it from more commonly studied phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). wikipedia.org This modification could potentially alter its binding affinity for PKC isoforms and other cellular targets, leading to a unique biological activity profile.

Despite this, significant research gaps remain. The specific biological activities of purified this compound have not been extensively characterized. Its precise mechanism of action, its full spectrum of cellular targets beyond PKC, and its potential therapeutic applications are largely unexplored. Furthermore, while it has been identified in plant extracts, its concentration and the biosynthetic pathways leading to its formation are not well understood. The lack of focused studies on this compound represents a clear gap in the current scientific knowledge of phorbol ester diversity and function.

Objectives and Scope of Academic Inquiry into this compound

Future academic inquiry into this compound is likely to be driven by several key objectives. A primary goal would be the isolation of this compound in sufficient quantities from its natural sources or through chemical synthesis to enable comprehensive biological evaluation. The total synthesis of phorbol itself is a monumental challenge in organic chemistry, with the first enantiospecific total synthesis being a landmark achievement. nih.gov Developing a synthetic route to this compound would not only provide material for biological studies but also allow for the creation of novel analogs with potentially enhanced therapeutic properties.

The scope of inquiry would also encompass a detailed investigation of its pharmacological effects. This would involve screening for a range of activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Mechanistic studies would aim to elucidate how the 4-O-methyl group influences its interaction with PKC and other cellular receptors. Understanding its structure-activity relationship is crucial for harnessing its potential for drug discovery.

| Research Area | Key Objectives |

|---|---|

| Natural Product Chemistry | Isolation and purification from natural sources; Elucidation of biosynthetic pathways. |

| Synthetic Organic Chemistry | Development of a total synthesis route; Synthesis of structural analogs for structure-activity relationship studies. |

| Pharmacology & Cell Biology | Screening for biological activities (e.g., anti-cancer, anti-inflammatory); Investigation of the mechanism of action, particularly in relation to Protein Kinase C (PKC) activation. |

| Medicinal Chemistry | Evaluation of therapeutic potential; Lead optimization to develop more potent and selective compounds. |

Properties

CAS No. |

54870-24-5 |

|---|---|

Molecular Formula |

C41H66O8 |

Molecular Weight |

687 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C41H66O8/c1-8-10-12-14-16-18-20-22-33(43)48-37-29(4)40(46)31(25-30(27-42)26-39(47-7)32(40)24-28(3)36(39)45)35-38(5,6)41(35,37)49-34(44)23-21-19-17-15-13-11-9-2/h24-25,29,31-32,35,37,42,46H,8-23,26-27H2,1-7H3/t29-,31+,32-,35-,37-,39-,40-,41-/m1/s1 |

InChI Key |

AHKHBDVQPGMKAE-VHVPOSMNSA-N |

SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)OC)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)OC)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)OC)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C |

Synonyms |

4-O-methyl-phorbol-12,13-didecanoate |

Origin of Product |

United States |

Discovery and Isolation Methodologies of 4 O Mepdd

Strategic Bioprospecting and Ethnopharmacological Leads for 4-O-MePdd

The discovery of natural compounds like this compound is frequently linked to bioprospecting, the exploration of natural sources for commercially valuable products, including those with potential pharmaceutical applications wikipedia.orgeuropa.euscielo.org.co. Ethnopharmacology, the study of the traditional use of plants and other natural resources by different ethnic groups, can provide valuable leads for bioprospecting efforts nih.gov.

This compound has been identified in the roots of Vitex negundo Linn. and in Tagetes minuta L. researchgate.netresearchgate.netwjpsronline.comindexcopernicus.com. Vitex negundo, commonly known as the Five-leaved chaste tree, has a history of use in traditional medicine systems like Ayurveda for various ailments wjpsronline.comindexcopernicus.com. Tagetes minuta, also known as Mexican marigold, is another plant known for its biological properties researchgate.netresearchgate.net. The traditional uses of these plants can serve as a basis for targeted bioprospecting, guiding researchers to investigate specific plant parts or species for the presence of bioactive compounds.

Advanced Extraction Techniques for Natural Product Isolation

The isolation of natural compounds from plant matrices requires effective extraction techniques to separate the desired metabolites from the complex biological material. Various methods are employed, often involving the use of solvents or other physical principles to enhance the yield and selectivity of the extraction process.

Optimized Solvent-Based Extraction Protocols

Solvent-based extraction is a fundamental technique in natural product isolation. The choice of solvent or solvent system depends on the polarity and chemical properties of the target compound. Studies investigating the phytochemical composition of Vitex negundo roots have utilized maceration and successive reflux condensation extraction processes with solvents such as petroleum ether, methanol, aqueous, and alcoholic extracts wjpsronline.comindexcopernicus.com. For Tagetes minuta, sequential extraction using solvents like hexane (B92381), chloroform (B151607), and water has been employed researchgate.net. These methods aim to partition compounds based on their solubility in different solvents, allowing for the initial separation of a broad range of phytochemicals.

Supercritical Fluid Extraction (SFE) Applications

Information specifically detailing the application of Supercritical Fluid Extraction (SFE) for the isolation of this compound was not found in the consulted literature.

Microwave-Assisted Extraction (MAE) Enhancements

Information specifically detailing the application of Microwave-Assisted Extraction (MAE) for the isolation of this compound was not found in the consulted literature.

Ultrasonic-Assisted Extraction (UAE) Approaches

Information specifically detailing the application of Ultrasonic-Assisted Extraction (UAE) for the isolation of this compound was not found in the consulted literature.

Chromatographic Purification Strategies for this compound Enrichment

Following the initial extraction, chromatographic techniques are essential for the purification and isolation of individual compounds from the complex extracts. These methods separate compounds based on differences in their physical or chemical properties, such as polarity, size, or charge.

Chromatographic profiling, including techniques like Gas Chromatography-Mass Spectrometry (GC-MS), has been utilized in the study of the plant extracts containing this compound wjpsronline.comindexcopernicus.com. GC-MS allows for the separation of volatile and semi-volatile compounds and provides mass spectral data that can be used for identification and quantification wjpsronline.comindexcopernicus.com. The identification and quantification of this compound in Vitex negundo root extracts were performed using GC-MS wjpsronline.comindexcopernicus.com. While the detailed chromatographic purification strategies specifically for enriching this compound are not extensively described in the provided snippets, the use of chromatographic techniques like GC-MS is crucial for the analysis and identification of this compound within the complex mixture of natural extracts.

The following table summarizes the plant sources and extraction methods mentioned in the context of this compound:

| Plant Source | Common Name | Plant Part | Extraction Methods Mentioned |

| Vitex negundo | Five-leaved chaste tree | Roots | Maceration, Successive Reflux Condensation (Petroleum ether, Methanol, Aqueous, Alcoholic) wjpsronline.comindexcopernicus.com |

| Tagetes minuta | Mexican marigold | Not specified | Sequential Extraction (Hexane, Chloroform, Water) researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for both analytical and preparative separation of natural products, offering high resolution and sensitivity. nih.govresearchgate.net It involves the separation of compounds based on their interaction with a stationary phase as they are carried through by a mobile phase under high pressure. Various stationary phases (e.g., reversed-phase C18) and mobile phase compositions (e.g., acetonitrile/water gradients) can be employed to achieve effective separation of diverse compounds. researchgate.netresearchgate.netjchr.orgresearchgate.net While HPLC is utilized for the analysis and quantification of other compounds found in Vitex negundo, such as p-hydroxy benzoic acid, agnuside, and vitexin, specific HPLC methodologies detailing the isolation of 4-O-methyl-phorbol-12,13-didecanoate were not found in the provided literature. researchgate.netjchr.orgresearchgate.netijzi.netnih.govkoreascience.kr

Countercurrent Chromatography (CCC) Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that eliminates the need for a solid support, thus minimizing irreversible adsorption of samples and allowing for high recovery rates. researchgate.netnih.gov Separation in CCC is based on the differential partitioning of analytes between two immiscible liquid phases. researchgate.netnih.gov This technique is particularly useful for the isolation of sensitive natural products. nih.gov CCC can be operated in various modes and scaled from laboratory to industrial quantities. While CCC is a powerful tool for natural product isolation, including from traditional Chinese herbs, specific applications and detailed techniques for the isolation of 4-O-methyl-phorbol-12,13-didecanoate using CCC were not described in the provided search results.

Flash Chromatography and Preparative Chromatography for Scale-Up

Flash Chromatography is a rapid form of column chromatography commonly used for the purification of organic compounds and natural products. It typically employs pre-packed columns with a solid support, such as silica (B1680970) gel, and utilizes medium pressure to drive the solvent through the column. jchr.org Preparative Chromatography, encompassing techniques like preparative HPLC and flash chromatography, focuses on isolating a compound in sufficient quantity and purity for further use, as opposed to analytical chromatography which is for identification and quantification. jmchemsci.com Preparative systems can handle larger sample loads, ranging from milligrams to grams or even kilograms, depending on the specific technique and equipment. jmchemsci.comjchr.org While these preparative techniques are essential for scaling up the isolation of target compounds from complex natural extracts, specific methodologies and research findings for the preparative isolation and scale-up of 4-O-methyl-phorbol-12,13-didecanoate were not found in the provided search results.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 O Mepdd C41h66o8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. For a complex compound like 4-O-methylphorbol 12,13-didecanoate, NMR provides invaluable information about the carbon-hydrogen framework, functional groups, and their connectivity.

Advanced 1D and 2D NMR Techniques for Complex Molecular Architectures

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides details on the types of protons, their chemical environments, and their coupling interactions, which reveal the connectivity of adjacent hydrogen atoms. The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons).

For complex molecules like phorbol (B1677699) esters with multiple rings and functional groups, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and establishing through-bond and through-space correlations. Typical 2D NMR experiments applied in such cases include:

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, helping to trace proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for establishing connectivity across quaternary carbons and through heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about through-space correlations between protons that are spatially close, helping to determine the relative stereochemistry and conformation of the molecule.

The application of these advanced NMR techniques to 4-O-methylphorbol 12,13-didecanoate would involve analyzing the network of correlations to build the complex phorbol core structure and confirm the positions and nature of the methyl and two decanoate (B1226879) ester substituents.

Solid-State NMR for Conformational and Supramolecular Analysis

While solution-state NMR is standard for structural elucidation, solid-state NMR can provide complementary information, particularly regarding the conformational preferences and supramolecular arrangement of molecules in the solid state. For a crystalline or amorphous solid sample of 4-O-methylphorbol 12,13-didecanoate, solid-state NMR could offer insights into:

Molecular packing in a crystal lattice (if applicable).

Conformational flexibility or rigidity in the solid state.

Intermolecular interactions.

This technique is particularly useful when the compound is difficult to dissolve or when information about its solid-state structure is relevant to its properties.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of 4-O-methylphorbol 12,13-didecanoate. By measuring the mass of the molecular ion with high accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For C41H66O8, HRMS would provide a precise mass measurement that matches the calculated exact mass for this formula, confirming its elemental makeup. The molecular weight of 4-O-methylphorbol 12,13-didecanoate (C41H66O8) is 686 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule. For 4-O-methylphorbol 12,13-didecanoate, MS/MS would involve:

Selecting the molecular ion (or a characteristic adduct ion) as the precursor ion.

Inducing fragmentation through techniques like Collision-Induced Dissociation (CID).

Analyzing the m/z values of the fragment ions to deduce the substructures that were cleaved from the parent molecule.

The fragmentation pattern would be expected to show characteristic losses corresponding to the decanoate ester chains, the methyl group, and cleavages within the phorbol core, providing evidence for the proposed structure. GC/MS and LC-qTOF-MS have been used to detect this compound in various extracts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

IR spectroscopy measures the vibrations of bonds within a molecule, producing a spectrum with absorption bands at specific frequencies (wavenumbers) that are characteristic of different functional groups. For 4-O-methylphorbol 12,13-didecanoate, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

Hydroxyl groups (O-H stretching).

Carbonyl groups (C=O stretching) from the ester functionalities and potentially ketones/aldehydes in the phorbol core.

Aliphatic C-H stretching and bending vibrations from the phorbol core and the decanoate chains.

C-O stretching vibrations from the esters and alcohol functionalities.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the presence of chromophores (functional groups with π electrons or non-bonding electrons that can undergo electronic transitions). The phorbol core contains conjugated systems (e.g., α,β-unsaturated ketone), which would give rise to characteristic absorption bands in the UV-Vis spectrum. The λmax values and absorbance intensities would provide information about the nature and extent of conjugation within the molecule. UV-Vis spectroscopy has been used in the characterization of compounds in extracts where 4-O-methylphorbol 12,13-didecanoate was detected.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), plays a vital role in assigning the stereochemistry of chiral molecules, particularly when crystalline material suitable for X-ray diffraction is not available or for molecules in solution. These techniques measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by a chiral substance. The resulting spectra are highly sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups) and stereocenters within the molecule.

For a complex molecule like 4-O-MePdd, which possesses multiple stereocenters and potentially chromophoric functionalities (such as ester carbonyls or conjugated systems if present), CD and ORD can provide valuable insights into the relative and, in some cases, absolute stereochemistry. By comparing the experimental CD or ORD spectra to those of structurally related compounds with known configurations or to computationally predicted spectra, it is often possible to deduce the stereochemical relationships between different parts of the molecule and assign configurations to chiral centers.

While chiroptical methods are powerful for stereochemical analysis, their application to this compound would depend on the presence and nature of suitable chromophores and the availability of appropriate reference data or computational capabilities. As of the current search, specific published CD or ORD data for this compound (C41H66O8) were not identified.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline molecule at the atomic level. azolifesciences.comuni-ulm.de The technique involves obtaining a high-quality single crystal of the compound. When exposed to a beam of X-rays, the crystal diffracts the X-rays in a pattern characteristic of the molecule's electron density distribution within the crystal lattice. azolifesciences.com By analyzing the intensities and angles of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise positions of atoms in three dimensions. azolifesciences.comyoutube.com

For chiral molecules, including those with multiple stereocenters and complex structures like this compound, X-ray crystallography utilizing anomalous dispersion (e.g., the Bijvoet method) can unequivocally determine the absolute configuration (R or S) at each chiral center. nih.govlibretexts.orglibretexts.org This is particularly valuable for molecules where chemical correlation or spectroscopic methods provide ambiguous results. nih.gov The success of X-ray crystallography hinges on the ability to obtain suitable single crystals, which can sometimes be a significant challenge for complex organic molecules. azolifesciences.com

As of the current search, specific published data from X-ray crystallography for this compound (C41H66O8) were not identified. Therefore, while X-ray crystallography represents a powerful method for definitively establishing the absolute configuration of this compound if suitable crystals are obtained, specific findings from such analysis were not available in the consulted literature.

Synthetic Methodologies and Analog Development of 4 O Mepdd

Application of Green Chemistry Principles in 4-O-MePdd Synthesis

In the interest of maintaining scientific integrity, this report serves to highlight the current lack of available information on the synthesis of this compound. Further research and the publication of primary data by the scientific community are required before a comprehensive overview of its chemical synthesis can be compiled.

Preclinical Biological Evaluation of 4 O Mepdd

In Vitro Biological Activity Screening Methodologies

In vitro biological activity screening is a crucial step in preclinical evaluation to assess a compound's potential therapeutic effects and understand its interactions at the cellular and molecular levels. This involves various methodologies, including cell-based assays, enzyme inhibition studies, and receptor binding studies, as well as investigations into molecular mechanisms in cellular models.

Cell-Based Assays for Phenotypic and Target-Specific Screening

Cell-based assays are widely used in drug discovery to provide valuable information about cellular processes, viability, mechanisms of action, and off-target effects. These assays can be designed for both phenotypic screening, observing changes in cell behavior, and target-specific screening, evaluating interactions with a particular molecular target. Common endpoints measured in cell-based assays include cell viability, proliferation, apoptosis, cytokine release, changes in gene expression, and enzyme activity. While cell-based assays are fundamental tools in preclinical research, specific data detailing the application of these methodologies for the evaluation of 4-O-MePdd were not found in the searched literature.

Enzyme Inhibition and Receptor Binding Studies

Enzyme inhibition and receptor binding studies are essential for understanding how a compound interacts with specific biological targets. Enzyme inhibition studies determine if a compound can reduce the activity of a particular enzyme, providing insights into potential therapeutic pathways. Receptor binding studies assess the ability of a compound to bind to a specific receptor, which is critical for understanding its mechanism of action, particularly for drugs targeting cell surface receptors or intracellular signaling pathways. Despite the importance of these studies in characterizing the biological activity of compounds, specific findings regarding the enzyme inhibition or receptor binding profiles of this compound were not identified in the consulted sources.

Investigation of Molecular Mechanisms in Cellular Models

Investigating the molecular mechanisms in cellular models aims to elucidate the detailed pathways and interactions through which a compound exerts its effects. This can involve studying changes in protein expression, signal transduction pathways, or other cellular processes. Cellular models provide a controlled environment to dissect the complex molecular events influenced by a compound. While understanding the molecular mechanisms is vital for drug development, specific research detailing the investigation of the molecular mechanisms of this compound in cellular models was not available in the searched literature.

In Vivo Preclinical Models for Efficacy Assessment (excluding clinical human trial data)

In vivo preclinical models are utilized to assess the efficacy of a compound in a living system, providing insights into its potential therapeutic effects in a more complex biological context than in vitro studies. These models are crucial for evaluating the in vivo activity of drug candidates before potential human trials.

Disease-Specific Animal Models (e.g., anti-inflammatory, antineoplastic potential models)

Disease-specific animal models are developed to mimic human diseases, allowing researchers to evaluate the efficacy of a compound in a relevant pathological setting. For example, animal models are used to assess anti-inflammatory potential or investigate antineoplastic activity against various cancers. The selection of appropriate animal models is critical for obtaining translatable results. Although Vitex negundo Linn, the source of this compound, has reported medicinal roles, including potential anti-inflammatory and other activities researchgate.net, specific studies evaluating the efficacy of isolated this compound in disease-specific animal models were not found in the searched literature.

Pharmacodynamic Biomarker Evaluation in Preclinical Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological effect of a drug on its target or downstream pathways in an organism. Evaluating PD biomarkers in preclinical animal models helps to establish a link between drug exposure, target engagement, and biological response. These biomarkers can provide crucial data for understanding a compound's activity in vivo and informing dose selection for further studies. While PD biomarker evaluation is an important component of preclinical assessment, specific information regarding the use of pharmacodynamic biomarkers to evaluate the effects of this compound in preclinical animal models was not available in the consulted sources.

Given the limited specific data found for the preclinical biological evaluation of this compound in the searched literature, it is not possible to generate detailed research findings or data tables for the sections outlined. The available information primarily identifies the compound and its natural source.

Phenotypic Drug Discovery (PDD) Approaches Applied to this compound

Content for this section requires specific research data on the application of PDD methodologies to the compound this compound. As no such specific data was found in the available search results, this section cannot be populated with detailed findings or data tables.

Mechanism of Action and Molecular Target Elucidation of 4 O Mepdd

Proteomics and Metabolomics Approaches for Cellular Pathway Perturbation Analysis

To understand the functional impact of 4-O-MePdd on cellular processes, proteomics and metabolomics are indispensable tools. These "omics" technologies provide a global snapshot of the proteins and small-molecule metabolites within a cell at a specific time, revealing how cellular pathways are perturbed by the compound's presence.

Proteomics: This approach identifies and quantifies the entire protein complement (the proteome) of a cell or tissue. When cells are treated with this compound, changes in protein expression or post-translational modifications can pinpoint the pathways being affected. nih.gov Techniques like mass spectrometry-based proteomics are used to compare the proteomes of treated versus untreated cells. nih.gov This can reveal, for instance, the upregulation of stress-response proteins or the downregulation of proteins involved in cell proliferation, offering clues to the compound's mechanism. mdpi.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and biological systems. nih.gov Metabolites are the intermediates and products of metabolism and provide a direct functional readout of cellular activity. mdpi.com By analyzing the metabolome after this compound exposure, researchers can identify significant alterations in metabolic pathways. nih.gov For example, a buildup of a specific substrate could suggest that this compound inhibits a particular enzyme. generalmetabolics.com This approach is crucial for identifying drug targets and understanding the broader physiological response to the compound. embopress.org

Integrative analysis of both proteomics and metabolomics data provides a comprehensive view of the cellular response to this compound, linking changes in protein expression to functional metabolic outputs.

Table 1: Illustrative Proteomic and Metabolomic Changes in Response to this compound Treatment This table presents hypothetical data for illustrative purposes.

| Pathway | Key Protein/Metabolite Change | Observed Effect | Implication for this compound's Mechanism |

|---|---|---|---|

| Glycolysis | Decreased Pyruvate Kinase (PKM) abundance | Proteomics | Inhibition of cellular energy production |

| Citric Acid (TCA) Cycle | Accumulation of Citrate | Metabolomics | Potential inhibition of Aconitase or downstream enzymes |

| Apoptosis | Increased Cleaved Caspase-3 levels | Proteomics | Induction of programmed cell death |

| Fatty Acid Synthesis | Decreased Acetyl-CoA Carboxylase (ACC) activity | Metabolomics | Disruption of lipid metabolism |

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

To understand how this compound affects cellular function at the genetic level, gene expression profiling and transcriptomic analysis are employed. These techniques measure the activity of thousands of genes at once, creating a global picture of the cell's transcriptional response to the compound. nih.govnih.gov

Transcriptomics , often performed using technologies like RNA-sequencing (RNA-Seq), quantifies the messenger RNA (mRNA) molecules in a cell. researchgate.net Since mRNA transcripts carry the instructions for building proteins, changes in their levels can indicate which biological processes are being activated or suppressed by this compound. nih.govresearchgate.net For example, if genes associated with DNA repair are significantly upregulated after treatment, it might suggest that this compound causes DNA damage. Conversely, downregulation of genes involved in the cell cycle could indicate an anti-proliferative effect.

Analyzing these comprehensive gene expression datasets can reveal chemical-specific profiles and provide crucial insights into the compound's mechanism of action. nih.govacs.org By comparing the transcriptomic signature of this compound to databases of profiles from compounds with known mechanisms, researchers can form hypotheses about its biological targets and effects. rsc.org This approach is a powerful tool for linking a chemical compound to its downstream biological consequences. epa.gov

Table 2: Illustrative Differentially Expressed Genes (DEGs) in Cells Treated with this compound This table presents hypothetical data for illustrative purposes.

| Gene Symbol | Gene Name | Fold Change | Associated Pathway/Function |

|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +4.5 | Cell cycle arrest |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +3.8 | DNA repair, Apoptosis |

| CCNB1 | Cyclin B1 | -3.1 | G2/M phase of cell cycle |

| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | -2.9 | Cholesterol biosynthesis |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are vital for predicting and analyzing the interaction between a small molecule like this compound and its potential protein targets at an atomic level. iaanalysis.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net Using the three-dimensional structures of proteins, docking algorithms can screen large libraries of potential targets to identify which ones this compound is most likely to bind to. nih.govtandfonline.com The output is typically a "docking score," which estimates the binding affinity. mdpi.com This allows for the prioritization of proteins for experimental validation.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. acs.orgmdpi.com After an initial binding pose is predicted by docking, MD simulations can assess the stability of this interaction. azolifesciences.com These simulations model the movements and conformational changes of the atoms in the complex, helping to confirm whether the predicted binding is likely to be maintained in a dynamic biological environment.

These computational tools are powerful for generating hypotheses about direct molecular targets, guiding further experimental work, and refining the understanding of how this compound exerts its effects.

Table 3: Illustrative Molecular Docking Results for this compound Against Potential Protein Targets This table presents hypothetical data for illustrative purposes.

| Potential Protein Target | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase A (PKA) | -9.8 | -8.5 | Val57, Leu173, Thr183 |

| Cyclooxygenase-2 (COX-2) | -9.2 | -8.1 | Val523, Ser530, Arg120 |

| Estrogen Receptor Alpha (ERα) | -8.5 | -7.4 | Arg394, Glu353, Leu387 |

| Human Serum Albumin (HSA) | -7.1 | -6.2 | Lys199, Tyr150, Arg222 |

Kinase Inhibition and Signaling Pathway Modulation Studies

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. bellbrooklabs.com Their dysregulation is implicated in many diseases, making them common drug targets. bmglabtech.com Investigating the effect of this compound on kinase activity is a key step in elucidating its mechanism.

Kinase Inhibition Assays: These are biochemical tests designed to measure the ability of a compound to inhibit the activity of a specific kinase. By screening this compound against a panel of different kinases, researchers can determine its potency and selectivity. reactionbiology.com The results are often expressed as an IC50 value, which is the concentration of the compound required to reduce the kinase's activity by 50%. reactionbiology.com

Table 4: Illustrative Kinase Inhibition Profile for this compound This table presents hypothetical data for illustrative purposes.

| Kinase Target | Kinase Family | IC50 (nM) | Associated Signaling Pathway |

|---|---|---|---|

| MAPK1 (ERK2) | MAP Kinase | 85 | MAPK/ERK Signaling |

| CDK2 | Cyclin-Dependent Kinase | 150 | Cell Cycle Regulation |

| AKT1 | AGC Kinase | > 10,000 | PI3K-Akt Signaling |

| SRC | Tyrosine Kinase | > 10,000 | Src Family Kinase Signaling |

Structure Activity Relationship Sar Studies of 4 O Mepdd and Its Analogs

Systematic Chemical Modification and Biological Activity Correlation Analysis

This subsection would typically discuss how different parts of the 4-O-MePdd structure have been modified (e.g., substitutions, deletions, additions) and the observed impact of these changes on its biological activity. Such analysis helps in identifying substructures critical for binding to a biological target and eliciting a response. Due to the absence of specific data on this compound modifications and their corresponding biological activities in the search results, a detailed analysis cannot be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling involves developing mathematical models that relate a set of numerical descriptors representing chemical structure to a measured biological activity. These models can be used to predict the activity of new, untested compounds and to gain insights into the structural requirements for activity. While the search results discuss QSAR modeling in a general context, no specific QSAR models developed for this compound or its analogs were found.

Computational Approaches for Lead Optimization Based on this compound Scaffold

Computational approaches play a significant role in lead optimization by guiding the design and selection of new compound analogs with improved properties nih.gov. Techniques such as molecular docking, molecular dynamics simulations, and other cheminformatics methods are employed to predict binding modes, estimate binding affinities, and assess ADMET properties. Although the search results describe various computational methods used in lead optimization, no specific application of these methods for the lead optimization of this compound or compounds based on its scaffold was found.

Compound Names and PubChem CIDs

Computational and Theoretical Studies on 4 O Mepdd

Molecular Modeling and Conformational Analysis of 4-O-MePdd

Molecular modeling encompasses a variety of computational techniques used to model or mimic the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, involves studying the different spatial arrangements of a molecule that can be interconverted by rotations around single bonds. uq.edu.aubiorxiv.org Understanding the preferred conformations of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties, including how it interacts with other molecules or biological targets. uq.edu.auirbbarcelona.org

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are widely used to investigate the interactions between a small molecule and a larger biological target, such as a protein. researchgate.netupenn.edu Molecular docking aims to predict the optimal binding pose and affinity of a ligand to a receptor, while molecular dynamics simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability. researchgate.net

Specific molecular modeling studies involving 4'-O-Methyldiplacol (this compound) have been reported in the context of its interaction with the SARS-CoV-2 spike protein. researchgate.net Computational approaches utilizing molecular docking and dynamics simulations were employed to determine the binding interactions of various flavonoids, including 4'-O-Methyldiplacol, with the receptor-binding domain of the spike protein. researchgate.net These studies can provide visual representations of how the compound might fit into a protein's binding pocket and the potential interactions involved. researchgate.net

While detailed data tables specifically on the conformational energy landscape or comprehensive sets of low-energy conformers for isolated this compound were not found in the reviewed literature, the application of molecular docking and dynamics indicates that its three-dimensional structure and flexibility have been computationally considered in the context of protein binding. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. researchgate.netwikipedia.org These calculations can provide detailed information about the distribution of electrons, energy levels, and molecular orbitals, which are fundamental to understanding a molecule's chemical behavior and reactivity. researchgate.netresearchgate.netrsc.org Methods such as Density Functional Theory (DFT) are commonly used in quantum chemistry to calculate properties like molecular geometry, vibrational frequencies, and reaction pathways. researchgate.netscienceopen.com

Predicting the reactivity of molecules is a significant application of quantum chemical calculations. By analyzing the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and charge distribution, chemists can gain insights into potential reaction sites and mechanisms. researchgate.netscienceopen.com Transition state calculations can help predict reaction rates and pathways. arxiv.orgd-nb.info

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves using computational models to estimate how a compound will be absorbed, distributed, metabolized, and excreted by an organism. uq.edu.auirbbarcelona.orgscienceopen.comrsc.orgiapchem.orgnih.govrsc.orgnih.gov These predictions are valuable in the early stages of drug discovery and development to assess the pharmacokinetic properties of potential drug candidates and identify compounds with favorable profiles. irbbarcelona.orgrsc.orgrsc.org In silico methods can rapidly screen large numbers of compounds, saving time and resources compared to experimental methods. scienceopen.com

Commonly predicted ADME parameters include properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways. iapchem.orgnih.govmdpi.commdpi.comnih.gov These predictions are typically based on the molecule's chemical structure and various computed descriptors. rsc.orgmdpi.com

For 4'-O-Methyldiplacol (this compound), basic computed properties relevant to ADME, such as the XLogP3 value (5.6), are available through databases like PubChem. aspbs.com XLogP3 is an indicator of lipophilicity, which is a key factor influencing a compound's ADME behavior, particularly its absorption and distribution. iapchem.orgmdpi.com A higher XLogP3 value generally suggests higher lipophilicity. While this provides a basic insight, detailed in silico predictions covering the full spectrum of ADME parameters for this compound were not found in the search results. aspbs.com General in silico ADME studies on other compound classes illustrate the types of predictions that can be made. nih.govrsc.orgmdpi.commdpi.comnih.gov

De Novo Design Strategies Based on the this compound Scaffold

De novo design is a computational approach used to design novel molecules with desired properties or activities from scratch, often based on a known molecular scaffold or a target binding site. wikipedia.orgarxiv.orgnih.gov Scaffold-based de novo design utilizes a core structural framework, like that of this compound, and computationally explores modifications and additions to this scaffold to generate new compounds with potentially improved characteristics. arxiv.orgnih.gov

This process often involves algorithms that generate molecular structures, predict their properties using computational methods (including those mentioned in the previous sections), and evaluate their potential suitability for a specific application. wikipedia.orgarxiv.orgnih.gov The goal is to design molecules that are likely to be synthesizable and possess the desired biological activity or physicochemical properties. arxiv.org

While the structure of this compound (4'-O-Methyldiplacol) could potentially serve as a scaffold for the de novo design of new compounds, specific published research detailing de novo design strategies explicitly based on the this compound scaffold was not identified in the conducted searches. The principles of de novo design are broadly applicable in computational chemistry for generating novel molecular entities. biorxiv.orgwikipedia.orgarxiv.orgd-nb.infonih.govnih.govnih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24854124 |

| 4'-O-Methyldiplacol | 24854124 |

Basic Computed Properties of 4'-O-Methyldiplacol (CID 24854124)

| Property | Value | Source |

| Molecular Formula | C26H30O7 | PubChem aspbs.com |

| Molecular Weight | 454.5 g/mol | PubChem aspbs.com |

| XLogP3 | 5.6 | PubChem aspbs.com |

Advanced Analytical and Bioanalytical Methodologies for 4 O Mepdd Research

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis in Complex Matrices

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique for the detection and quantification of NPS in complex biological matrices such as blood, plasma, and urine. nih.govnih.govresearchgate.netuva.esresearchgate.net The high resolving power of UHPLC allows for rapid separation of the analyte of interest from endogenous matrix components, while the sensitivity and selectivity of tandem mass spectrometry enable unambiguous identification and quantification, even at very low concentrations. nih.govnih.gov

For a compound like 4-O-MePdd, a validated UHPLC-MS/MS method would be essential for determining its presence in forensic samples or for quantifying its concentration in plasma during pharmacokinetic studies. The method development process involves optimizing chromatographic separation and mass spectrometric detection parameters. Multiple Reaction Monitoring (MRM) is typically employed, where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions, ensuring high specificity and minimizing matrix interference. nih.gov The limits of detection (LOD) and quantification (LOQ) for similar NPS often fall within the low nanogram per milliliter (ng/mL) range, highlighting the method's suitability for trace analysis. nih.govnih.govresearchgate.net

Table 1: Representative UHPLC-MS/MS Parameters for this compound Analysis

This table presents hypothetical yet typical parameters for the analysis of a synthetic cathinone like this compound.

| Parameter | Specification |

| Chromatography System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Hypothetical Product Ions (m/z) | Two specific fragment ions for quantification and qualification |

In Vivo Analytical Techniques for Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for assessing its physiological effects. In vivo analytical techniques in preclinical models, such as rodents, provide essential data on how the compound behaves within a living organism. tandfonline.comresearchgate.netnih.gov

Microdialysis is a minimally invasive sampling technique used to measure free, unbound concentrations of endogenous and exogenous substances directly within the extracellular fluid of specific tissues, most notably the brain. wikipedia.orgcriver.comnih.gov By implanting a semi-permeable probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of a freely moving animal, researchers can continuously collect samples. criver.comnih.gov

For this compound research, this technique is invaluable for:

Pharmacokinetics: Determining the rate and extent of blood-brain barrier penetration and monitoring the real-time concentration of the parent compound at its site of action. nih.gov

Pharmacodynamics: Measuring the effect of this compound on neurotransmitter levels (e.g., dopamine, serotonin) in specific neural circuits, providing a direct link between drug concentration and its neurochemical effect. criver.com

The dialysate samples are collected at timed intervals and subsequently analyzed, typically by a highly sensitive method like UHPLC-MS/MS, to quantify the low levels of this compound and neurotransmitters present. nih.gov

Advanced molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive, whole-body visualization of a compound's distribution over time. nih.gov To apply these techniques to this compound, the molecule must first be radiolabeled by replacing one of its atoms with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting isotope without altering its chemical properties. nih.govnih.gov

Once the radiolabeled analogue of this compound is administered to a preclinical model, the imaging scanner detects the radiation and reconstructs a 3D map of its location and concentration in various organs. mdpi.com This provides crucial data on its biodistribution, identifying organs where the compound accumulates and estimating its rate of clearance. PET imaging, in particular, offers high sensitivity and quantitative accuracy, making it a powerful tool for in vivo pharmacokinetic research. nih.govaustinpublishinggroup.com

Advanced Sample Preparation Techniques for Biological Samples

The accuracy of any bioanalytical method heavily relies on the sample preparation step, which aims to extract the analyte of interest from the complex biological matrix and remove interfering substances. nih.gov For the analysis of this compound in samples like plasma, blood, or urine, several advanced techniques are employed to ensure clean extracts and reliable results.

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically cold acetonitrile, is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may be less effective at removing other interferences like phospholipids.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). By adjusting the pH, this compound can be selectively partitioned into the organic layer, leaving many endogenous interferences behind.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that uses a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE allows for significant concentration of the analyte and provides very clean extracts, leading to improved sensitivity and reduced matrix effects in subsequent LC-MS analysis.

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. nih.gov | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for removing water-soluble interferences, cost-effective. | Can be labor-intensive, uses larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. nih.gov | High recovery, very clean extracts, allows for sample concentration, can be automated. | More expensive, requires method development. |

Hyphenated Techniques for Comprehensive Metabolomic Profiling of this compound Biotransformation

Identifying the metabolites of this compound is crucial for understanding its complete toxicokinetic profile and for identifying biomarkers of exposure, as metabolites may be detectable for a longer period than the parent drug. researchgate.netnih.gov Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for this purpose. chromatographyonline.comnih.govnih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is the gold standard for metabolomic profiling. uni-saarland.demdpi.comwaters.comnih.govnih.gov These instruments provide highly accurate mass measurements of both the parent drug and its metabolites, which allows for the prediction of elemental compositions. mdpi.com By comparing samples from in vitro (e.g., human liver microsomes) or in vivo studies with control samples, software can detect potential metabolites. uni-saarland.demdpi.com The fragmentation patterns (MS/MS spectra) of these potential metabolites are then analyzed to elucidate their structures. mdpi.com

For synthetic cathinones, common biotransformation pathways include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chain.

N-dealkylation: Removal of an alkyl group from the nitrogen atom.

Ketone Reduction: Reduction of the beta-keto group to a hydroxyl group.

Glucuronidation: A Phase II reaction where glucuronic acid is conjugated to the molecule to increase water solubility and facilitate excretion. uni-saarland.de

Investigating these pathways for this compound using LC-QTOF-MS would provide a comprehensive map of its biotransformation, aiding in the interpretation of toxicological findings. uni-saarland.de

Biosynthesis and Natural Occurrence of 4 O Mepdd

Identification and Characterization of Natural Sources of 4-O-MePdd (e.g.,Vitex negundoLinn)

Current phytochemical literature on Vitex negundo Linn., a plant belonging to the Verbenaceae family, details the presence of a diverse array of secondary metabolites. phytojournal.comjocpr.com These include flavonoids, lignans, terpenoids, and iridoid glycosides. jocpr.com However, there is no specific mention of the isolation or characterization of 4-O-methyl-p-coumaroyl-dihydrophenanthrene (this compound) from this plant. phytojournal.comjocpr.com

Phenanthrene (B1679779) derivatives, the class of compounds to which this compound would belong, are known to occur in the plant kingdom, though they are more commonly associated with the Orchidaceae family. wikipedia.orgnih.gov Dihydrophenanthrenes, in particular, have been isolated from various orchid genera such as Cymbidium, Dendrobium, and Pholidota. nih.govnih.gov These findings suggest that while the core chemical scaffold of this compound exists in nature, its specific decorated form has not been reported.

Proposed Biosynthetic Pathway Elucidation for this compound

In the absence of direct studies on the biosynthesis of this compound, a putative pathway can only be hypothesized based on the known biosynthesis of its constituent parts: a dihydrophenanthrene core and a p-coumaroyl moiety.

The biosynthesis of dihydrophenanthrene derivatives in plants is generally understood to proceed via the stilbenoid pathway. This pathway begins with the condensation of three molecules of malonyl-CoA with a molecule of cinnamoyl-CoA or a derivative thereof, catalyzed by stilbene (B7821643) synthase. The resulting stilbene backbone can then undergo further modifications, including cyclization to form the dihydrophenanthrene ring structure.

The p-coumaroyl group is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including deamination and hydroxylation, leads to the formation of p-coumaric acid, which can then be activated to p-coumaroyl-CoA.

A plausible, though entirely speculative, biosynthetic pathway for this compound would involve the enzymatic esterification of a dihydrophenanthrene precursor with p-coumaroyl-CoA at the 4-hydroxyl position, followed by a methylation step at a hydroxyl group on the p-coumaroyl moiety, catalyzed by a specific O-methyltransferase.

Precursor Incorporation and Labeling Studies

To date, no precursor incorporation or labeling studies have been published for this compound, as the compound has not been identified from a natural source. Such studies would be essential to confirm the proposed biosynthetic pathway.

Enzymatic Pathway Characterization and Gene Expression Analysis

Similarly, the enzymes and corresponding genes involved in the biosynthesis of this compound have not been characterized. Future research would need to focus on identifying and characterizing the specific synthases, cyclases, acyltransferases, and methyltransferases responsible for its formation.

Ecological and Evolutionary Context of this compound Production in Producing Organisms

Given that the natural occurrence of this compound has not been established, its ecological and evolutionary context remains unknown. Generally, plant secondary metabolites such as phenanthrene derivatives can play various roles in the producing organism, including defense against herbivores and pathogens, as well as allelopathic interactions. mdpi.com Dihydrophenanthrenes from orchids, for example, have shown antimicrobial and antiproliferative activities. mdpi.com If this compound were to be discovered in Vitex negundo or another plant, its ecological function would be a key area for future investigation.

Future Research Directions and Preclinical Translational Potential of 4 O Mepdd

Development of Next-Generation 4-O-MePdd Analogs with Improved Efficacy

The development of next-generation analogs is a common strategy in natural product-based drug discovery to improve efficacy, bioavailability, and pharmacokinetic properties. For a compound like this compound, this would involve structural modifications to the core molecule. These modifications could aim to enhance binding affinity to specific biological targets, improve metabolic stability, or reduce potential off-target effects. Techniques such as structure-activity relationship (SAR) studies, computational modeling, and synthetic chemistry would be integral to designing and synthesizing these analogs. The goal would be to create compounds that retain or enhance the desirable bioactivity of this compound while addressing any limitations identified during initial characterization.

Exploration of Novel Therapeutic Applications of this compound in Preclinical Settings

Preclinical research is essential for identifying and validating the therapeutic potential of novel compounds. biospace.comnih.govunmc.edunih.govnih.govnih.gov For this compound, exploration of novel therapeutic applications in preclinical settings would involve in vitro and in vivo studies to assess its activity in various disease models. This could include investigating its effects on specific cellular pathways, its potential in treating different conditions (e.g., inflammatory diseases, infectious diseases, or cancer), and determining its preliminary efficacy in relevant animal models. nih.govunmc.edunih.govnih.gov The identification of molecular targets for natural products is a key aspect of such preclinical investigations. frontiersin.org

Integration of Omics Data for Systems Pharmacology of this compound

Integrating omics data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level understanding of how a compound interacts with biological systems. nih.govnih.gov For this compound, a systems pharmacology approach using omics data could help to unravel its multi-targeted mechanisms of action. nih.gov By analyzing changes in gene expression, protein profiles, or metabolite levels upon exposure to this compound, researchers could gain insights into the complex biological pathways influenced by the compound. nih.gov This integration can aid in identifying potential therapeutic targets and understanding the broader biological impact of this compound, moving beyond single-target investigations. nih.gov

Challenges and Opportunities in Preclinical Natural Product-Based Drug Discovery

Natural products present both significant opportunities and inherent challenges in preclinical drug discovery. frontiersin.orgijpsjournal.comnih.govnews-medical.netnih.gov Opportunities lie in their unique chemical structures and diverse biological activities, often resulting from evolutionary adaptation. ijpsjournal.comnih.gov Many successful drugs have originated from natural sources. ijpsjournal.comnews-medical.net Natural products can serve as a source for new lead molecules, potentially functioning via a "one compound multiple targets paradigm". frontiersin.org

However, challenges include the complexity of natural product structures, which can complicate synthesis and characterization, making scalable production difficult. ijpsjournal.comnih.gov Isolating pure compounds from complex natural mixtures can be a huge task, and the quantity of sample available from the natural source may be limited, raising potential ecological concerns if the source is exhausted. nih.gov Technical barriers exist in screening, isolation, characterization, and optimization. frontiersin.orgnih.gov Determining the mechanism of action and biological target of a novel bioactive compound from a natural source can also be challenging. news-medical.net

Recent technological and scientific developments are addressing these challenges, revitalizing interest in natural products as drug leads. nih.gov Advances in analytical tools, genome mining and engineering strategies, and microbial culturing are enabling natural product-based drug discovery. nih.gov High-throughput screening, genome mining, and synthetic biology facilitate the discovery and development of novel bioactive compounds. ijpsjournal.com Computational modeling and artificial intelligence are also enhancing the identification and optimization of drug candidates. ijpsjournal.com Integrating chemical and metabolomic profiling data with bioactivity data can open new possibilities. frontiersin.org Integrated approaches using molecular biology, analytical chemistry, and bioinformatics are being developed to address challenges in identifying active molecules and their targets in complex natural mixtures. news-medical.net

Ethical Considerations in Natural Product Bioprospecting for this compound

Bioprospecting, the exploration of biodiversity for commercially valuable compounds, including potential sources of this compound, raises significant ethical considerations. bps.ac.ukrecentscientific.comsustainability-directory.commdpi.commontana.edu A foremost principle is the requirement for Prior Informed Consent (PIC) from indigenous communities whose traditional knowledge and biological resources are utilized. bps.ac.ukrecentscientific.comsustainability-directory.com Successful bioprospecting frequently relies on indigenous knowledge, and it is crucial to acknowledge and respect their rights to traditional knowledge and resources. bps.ac.ukrecentscientific.com Exploitation without recognition or consent, often termed "biopiracy," is a critical concern. recentscientific.comsustainability-directory.commontana.edu

Fair and equitable benefit sharing is another crucial ethical consideration, as outlined in the Convention on Biological Diversity (CBD) and its Nagoya Protocol. recentscientific.comsustainability-directory.com Communities providing genetic resources and associated traditional knowledge should be fully informed and agree to its use, and they must receive an equitable share of any benefits arising from commercialization. recentscientific.com Benefit-sharing mechanisms can include monetary compensation, technology transfer, capacity building, or preferential access to resulting products. sustainability-directory.com

Environmental conservation is also an ethical concern, as bioprospecting activities must not be detrimental to ecosystems or lead to the over-harvesting or extinction of species. bps.ac.ukmdpi.com Protecting biodiversity is essential for future generations. bps.ac.uk Strengthening legal frameworks, building local capacity, and fostering respectful engagement with indigenous communities are crucial for ensuring that bioprospecting is sustainable and equitable. recentscientific.com Ethical bioprospecting endeavors to align the search for biological resources with principles of fairness, conservation, and respect for traditional knowledge. sustainability-directory.com

Q & A

Basic: What methodological approaches are recommended for characterizing 4-O-MePdd in synthetic chemistry studies?

Characterizing this compound requires a combination of spectroscopic and chromatographic techniques to confirm molecular structure, purity, and functional groups. Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups and oxygenated moieties to verify substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using standardized protocols .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Best Practice: Cross-validate results with synthetic intermediates and reference standards to minimize instrumental errors .

Basic: How should researchers address challenges in synthesizing this compound with high yield and reproducibility?

Synthesis optimization involves:

- Reaction Parameter Screening : Test temperature, solvent polarity, and catalyst ratios to identify optimal conditions.

- Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC at each step to isolate byproducts .

- Yield Documentation : Report yields alongside reaction conditions (e.g., molar ratios, time) to enable replication .

Advanced: How can researchers design mechanistic studies to investigate this compound’s biological or catalytic activity?

Apply the P-E/I-C-O framework to structure experiments:

- Population (P) : Define the biological system or chemical environment (e.g., enzyme models, cell lines).

- Exposure/Intervention (E/I) : Specify concentrations, exposure duration, or catalytic conditions.

- Comparison (C) : Include controls (e.g., untreated samples, analogous compounds).

- Outcome (O) : Quantify activity via kinetic assays or spectroscopic readouts .

Advanced Tip: Use isothermal titration calorimetry (ITC) for binding affinity studies or DFT calculations for reaction pathways .

Advanced: How should contradictory data on this compound’s stability or reactivity be resolved?

- Data Triangulation : Combine results from multiple techniques (e.g., NMR stability assays, thermal gravimetric analysis).

- Replication : Repeat experiments under identical conditions to rule out procedural variability .

- Error Analysis : Calculate standard deviations and confidence intervals for quantitative measurements .

Basic: What protocols ensure this compound’s stability during storage and experimental use?

- Storage Conditions : Use inert atmospheres (argon/vacuum) and low temperatures (-20°C) for long-term stability .

- In-Use Stability : Monitor degradation via UV-Vis spectroscopy during kinetic studies .

Advanced: Which statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

- Parametric Tests : Apply t-tests or ANOVA for normally distributed data (e.g., enzyme inhibition assays) .

- Non-Parametric Alternatives : Use Mann-Whitney U tests for skewed datasets.

- Error Representation : Include 95% confidence intervals in dose-response curves .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Optimize solvent gradients for polarity-based separation.

- Recrystallization : Test solvent pairs (e.g., ethanol/water) to maximize crystal yield .

Advanced: How can researchers ensure reproducibility in this compound studies across laboratories?

- Protocol Standardization : Publish detailed synthetic steps, including equipment calibration data .

- Raw Data Sharing : Deposit NMR spectra, chromatograms, and raw kinetic data in open-access repositories .

Advanced: What interdisciplinary approaches enhance the study of this compound’s physicochemical properties?

- Hybrid Methods : Combine synthetic chemistry with computational modeling (e.g., molecular dynamics simulations) to predict solubility or reactivity .

- Cross-Validation : Use X-ray crystallography to resolve structural ambiguities suggested by NMR .

Basic: What safety and handling protocols are critical when working with this compound?

- Material Safety Data Sheets (MSDS) : Review toxicity and flammability data.

- Solubility Testing : Pre-test solvents (e.g., DMSO, ethanol) to avoid exothermic reactions during dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.